

A Comparative Analysis of the Therapeutic Window: DDD00057570 vs. SCYX-7158

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Compound of Interest		
Compound Name:	DDD00057570	
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A comprehensive evaluation of the therapeutic window is crucial for the development of new chemical entities, balancing efficacy against toxicity to ensure patient safety and optimal therapeutic outcomes. This guide aims to provide a detailed comparison of the therapeutic windows of two compounds: **DDD00057570** and SCYX-7158 (also known as acoziborole).

While extensive research and clinical trial data are available for SCYX-7158, a thorough search of scientific literature and public databases yielded no information on **DDD00057570**. Therefore, a direct comparison of their therapeutic windows is not feasible at this time. This guide will focus on presenting the comprehensive data available for SCYX-7158 to serve as a benchmark for future comparisons.

SCYX-7158 (Acoziborole): A Profile

SCYX-7158, or acoziborole, is a novel, orally bioavailable benzoxaborole compound developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a parasitic disease caused by Trypanosoma brucei.[1][2] A significant advantage of acoziborole is its potential as a single-dose oral treatment for both stages of the disease, which would revolutionize treatment in remote areas.[3][4]

Efficacy of SCYX-7158

The efficacy of SCYX-7158 has been demonstrated in both preclinical and clinical studies.

Preclinical Efficacy in Murine Models:



In a murine model of Stage 2 HAT, SCYX-7158 was effective at various oral doses. A 100% cure rate was observed after seven daily oral doses of 25 mg/kg.[5] Even at a lower dose of 12.5 mg/kg administered once daily for seven days, an 80% cure rate was achieved.[1][2][5]

Parameter	DDD00057570	SCYX-7158 (Acoziborole)
Preclinical Model	No Data Available	Murine model of Stage 2 Human African Trypanosomiasis (HAT)[5]
Effective Dose	No Data Available	12.5 mg/kg (once daily for 7 days) resulted in an 80% cure rate.[1][2][5]
Optimal Dose	No Data Available	25 mg/kg (once daily for 7 days) resulted in a 100% cure rate.[5]

Clinical Efficacy in Human Trials:

A phase II/III clinical trial involving 208 patients with T.b. gambiense HAT demonstrated the high efficacy of a single oral dose of 960 mg of acoziborole.[3][4][6] The treatment success rate at 18 months was 95% for patients with late-stage HAT and 100% for those with early-stage HAT. [3][7]

Parameter	DDD00057570	SCYX-7158 (Acoziborole)
Clinical Trial Phase	No Data Available	Phase II/III[3][6]
Patient Population	No Data Available	208 patients with early- and late-stage gambiense HAT[3] [6]
Dosage	No Data Available	Single oral dose of 960 mg[6]
Success Rate (18 months)	No Data Available	95% in late-stage HAT; 100% in early-stage HAT[3][7]



Safety and Tolerability of SCYX-7158

The safety profile of SCYX-7158 has been evaluated in both preclinical and clinical settings, indicating a favorable therapeutic window.

Preclinical Toxicology:

- In vitro: SCYX-7158 showed a low risk for cytochrome P450-based drug-drug interactions, with IC50 values above 10 μM for major human isoforms.[5] It was also found to be non-mutagenic in the Ames assay.[9]
- Cardiovascular Safety: The compound did not exhibit significant binding to the hERG potassium channel, suggesting a low risk of causing long QT syndrome.[9]

Clinical Safety:

In the phase II/III trial, acoziborole was well-tolerated.[6] While 75% of patients experienced treatment-emergent adverse events, 93% of these were mild or moderate.[10] The most common drug-related adverse events were pyrexia and asthenia.[6][10] Importantly, no significant drug-related safety signals were identified, and the four deaths that occurred during the study were not considered to be related to the treatment.[3][6] A first-in-human study in healthy volunteers also demonstrated that acoziborole was well-tolerated at all tested doses up to a maximum of 1200 mg, with no dose-related adverse events observed.[11][12]



Parameter	DDD00057570	SCYX-7158 (Acoziborole)
Preclinical Safety Findings	No Data Available	Low risk for CYP450 interactions, non-mutagenic (Ames test negative), low potential for hERG channel binding.[5][9]
Clinical Adverse Events	No Data Available	Most were mild to moderate (93%). Most common drugrelated events were pyrexia and asthenia.[6][10]
Serious Adverse Events	No Data Available	No significant drug-related safety signals reported. Deaths in the trial were not considered treatment-related.[3][6]
Maximum Tolerated Dose (Healthy Volunteers)	No Data Available	Well-tolerated up to a single dose of 1200 mg.[11][12]

Pharmacokinetics of SCYX-7158

The pharmacokinetic profile of SCYX-7158 supports its use as a single-dose therapy due to its long half-life.

Parameter	DDD00057570	SCYX-7158 (Acoziborole)
Bioavailability	No Data Available	Orally bioavailable in rodents and non-human primates.[1][2]
Distribution	No Data Available	Readily distributes into the central nervous system (CNS). [2][5]
Half-life (in humans)	No Data Available	Approximately 400 hours.[12] [13]
Metabolism	No Data Available	Low clearance.[5]



Experimental Protocols In Vitro Trypanocidal Activity of SCYX-7158

The in vitro activity of SCYX-7158 was assessed against various Trypanosoma brucei strains. [1] Parasite viability was determined using a resazurin-based assay after 72 hours of incubation with the compound.[1] For time-kill assays, trypanosomes were exposed to continuous drug pressure, and parasite viability was measured by ATP content at multiple time points over 24 hours.[5]

Murine Model of Stage 2 HAT

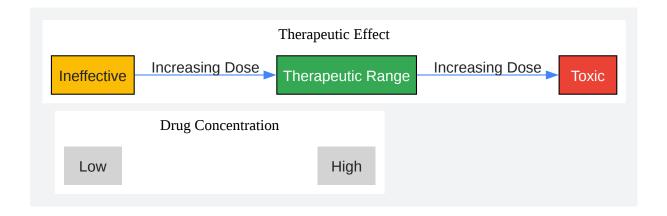
The efficacy of SCYX-7158 in a late-stage HAT model involved infecting mice with T. b. brucei. [5] Treatment with oral doses of SCYX-7158 was initiated 21 days after infection and continued for 7 days.[14] A cure was defined as the absence of parasitemia in the blood for 180 days post-treatment, confirmed by the inability of blood and brain homogenates from treated animals to cause infection in fresh mice.[5]

Phase II/III Clinical Trial of Acoziborole

This multicenter, open-label, single-arm study enrolled 208 patients with early- or late-stage gambiense HAT in the Democratic Republic of the Congo and Guinea.[4][6] Patients received a single oral dose of 960 mg of acoziborole and were hospitalized for observation until day 15 post-treatment.[6] Follow-up visits were conducted at 3, 6, 12, and 18 months.[6] The primary endpoint was the treatment success rate at 18 months, defined as cure or probable cure based on the absence of trypanosomes and a cerebrospinal fluid white blood cell count of less than 20 cells/μL.[15]

Visualizations

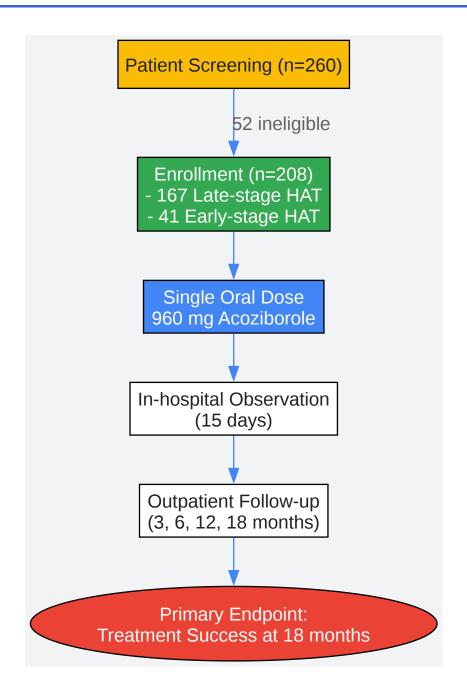




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Caption: Conceptual diagram of a therapeutic window.





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Caption: Workflow of the Phase II/III clinical trial for SCYX-7158 (acoziborole).

Conclusion

SCYX-7158 (acoziborole) has demonstrated a promising therapeutic window for the treatment of Human African Trypanosomiasis. It exhibits high efficacy at doses that are well-tolerated in human subjects, with a favorable safety profile characterized by mild to moderate adverse



events. Its long pharmacokinetic half-life supports a single-dose treatment regimen, which is a significant advancement for this neglected disease.

Unfortunately, due to the absence of publicly available data for **DDD00057570**, a direct comparison of its therapeutic window with that of SCYX-7158 is not possible. Further research and data on **DDD00057570** are required to conduct a meaningful comparative analysis.

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References

- 1. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCYX-7158, an orally-active benzoxaborole for the treatment of stage 2 human African trypanosomiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Press Release: Acoziborole: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]
- 5. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial | DNDi América Latina [dndial.org]
- 8. Determination of the optimal single dose treatment for acoziborole, a novel drug for the treatment of human African trypanosomiasis: First-in-human study | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]



- 11. Determination of the Optimal Single Dose Treatment for Acoziborole, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the Optimal Single Dose Treatment for Acoziborole, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acoziborole | DNDi [dndi.org]
- 14. dndi.org [dndi.org]
- 15. medpagetoday.com [medpagetoday.com]
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